2-(benzylamino)-8-(3-methylpiperidine-1-carbonyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
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Overview
Description
2-(benzylamino)-8-(3-methylpiperidine-1-carbonyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one is a complex organic compound that belongs to the class of [1,3,4]thiadiazolo[2,3-b]quinazolin-5-one derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylamino)-8-(3-methylpiperidine-1-carbonyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one typically involves the cyclocondensation of 1,3,4-thiadiazol-2-amines with 2-halobenzoyl chlorides. The reaction conditions often include the use of electron-withdrawing substituents in positions 3, 4, and 5 of the benzoyl chloride . An improved procedure involves the selective acylation of 5-methyl-1,3,4-thiadiazol-2-amine with 5-chlorosulfonyl-2-fluorobenzoyl chloride, followed by sulfonylation of amines .
Industrial Production Methods
the principles of green chemistry and the use of heterogeneous catalysts, such as vanadium oxide loaded on fluorapatite, can be applied to achieve efficient and sustainable synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(benzylamino)-8-(3-methylpiperidine-1-carbonyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylamino and piperidine moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to amines or alcohols .
Scientific Research Applications
2-(benzylamino)-8-(3-methylpiperidine-1-carbonyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(benzylamino)-8-(3-methylpiperidine-1-carbonyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with DNA replication and protein synthesis .
Comparison with Similar Compounds
Similar Compounds
2-fluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamides: These compounds share a similar core structure and exhibit comparable biological activities.
[1,3,4]thiadiazolo[3,2-a]pyrimidines: These compounds are synthesized using similar methods and have similar applications in medicinal chemistry.
Uniqueness
2-(benzylamino)-8-(3-methylpiperidine-1-carbonyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one is unique due to its specific substitution pattern and the presence of both benzylamino and piperidine moieties.
Properties
Molecular Formula |
C23H23N5O2S |
---|---|
Molecular Weight |
433.5 g/mol |
IUPAC Name |
2-(benzylamino)-8-(3-methylpiperidine-1-carbonyl)-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one |
InChI |
InChI=1S/C23H23N5O2S/c1-15-6-5-11-27(14-15)20(29)17-9-10-18-19(12-17)25-23-28(21(18)30)26-22(31-23)24-13-16-7-3-2-4-8-16/h2-4,7-10,12,15H,5-6,11,13-14H2,1H3,(H,24,26) |
InChI Key |
BTNIPBYEXUHMPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN(C1)C(=O)C2=CC3=C(C=C2)C(=O)N4C(=N3)SC(=N4)NCC5=CC=CC=C5 |
Origin of Product |
United States |
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